molecular formula C19H29N3O4S B2914538 N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide CAS No. 1428367-12-7

N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2914538
CAS RN: 1428367-12-7
M. Wt: 395.52
InChI Key: GMFJJUNHJZOALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide, also known as EPPC, is a synthetic compound that has been extensively studied for its potential use in scientific research. EPPC is a piperidine derivative that has shown promise in a variety of research applications, including as a tool for studying the role of certain proteins in the body.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain proteins in the body, including the proteasome. This inhibition can lead to the accumulation of certain proteins in cells, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells. One of the most notable effects is its ability to inhibit the activity of the proteasome, which can lead to the accumulation of certain proteins in cells. This accumulation can have a variety of effects on cellular function, including the induction of cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide in lab experiments is its potency as a proteasome inhibitor. This makes it a useful tool for studying the role of proteasome inhibitors in cancer treatment. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research involving N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide. One area of research that is currently being explored is the use of this compound as a tool for studying the role of proteasome inhibitors in cancer treatment. Additionally, this compound may have potential applications in other areas of research, such as drug development and the study of protein function. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is typically synthesized using a multi-step process that involves several different chemical reactions. The first step involves the reaction of 2-ethoxybenzyl chloride with pyrrolidine to form the corresponding N-(2-ethoxybenzyl)pyrrolidine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, this compound.

Scientific Research Applications

N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been used in a variety of scientific research applications, including as a tool for studying the role of certain proteins in the body. One area of research where this compound has shown promise is in the study of proteasome inhibitors. Proteasome inhibitors are a class of drugs that are used to treat cancer, and this compound has been shown to be a potent inhibitor of the proteasome.

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-2-26-18-8-4-3-7-17(18)15-20-19(23)16-9-13-22(14-10-16)27(24,25)21-11-5-6-12-21/h3-4,7-8,16H,2,5-6,9-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFJJUNHJZOALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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